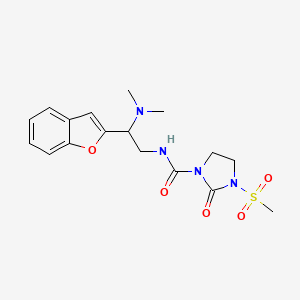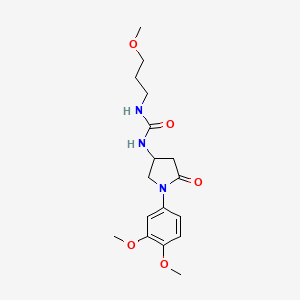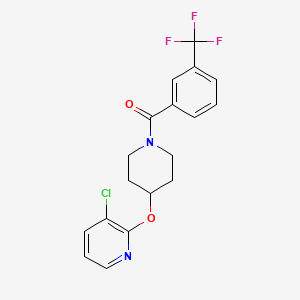
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H16ClF3N2O2 and its molecular weight is 384.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Drug Metabolism
The compound's potential involvement in metabolic pathways, particularly in the metabolism of small-molecule drugs by hepatic Cytochrome P450 (CYP) enzymes, has been noted. Inhibition of CYP enzymes can lead to drug-drug interactions when multiple drugs are coadministered, hence understanding the interaction of such compounds with CYP isoforms is crucial (Khojasteh et al., 2011).
Organic Synthesis and Applications
The structural and chemical properties of related organic compounds have been explored for a variety of applications, including supramolecular or hybrid materials, surface functionalization, and as intermediates in organic synthesis processes. The versatility of compounds with a similar structural framework in different fields of research indicates the potential utility of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone in various chemical and material science domains (Sevrain et al., 2017).
Bioactive Properties and Antitumor Potential
Specific organic compounds have been noted for their bioactive properties, including anticancer effects. The structural similarity of this compound to these compounds suggests its potential in medical and pharmacological applications. For instance, anthraquinones have shown significant potential in inhibiting the growth of various cancers, and the chemical structure of the mentioned compound may offer similar bioactive properties (Zeng et al., 2019).
Antioxidant Activity
Compounds with certain structural characteristics have been identified as potent antioxidants. The presence of specific functional groups in a compound's structure can significantly enhance its radical scavenging potential, which is crucial in preventing or mitigating oxidative stress-related cellular damage. This property is essential in pharmaceutical and nutraceutical applications to protect cells from oxidative damage (Yadav et al., 2014).
Biological Activities of Coumarin and Oxadiazole Derivatives
The compound's structural similarity to coumarin and oxadiazole derivatives, which are known to exhibit a wide range of biological activities, suggests its potential for pharmaceutical development. These derivatives have been modified to synthesize more effective and potent drugs, indicating the potential of this compound to serve as a precursor or template in drug discovery and development processes (Jalhan et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2/c19-15-5-2-8-23-16(15)26-14-6-9-24(10-7-14)17(25)12-3-1-4-13(11-12)18(20,21)22/h1-5,8,11,14H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYBAVNILMUKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
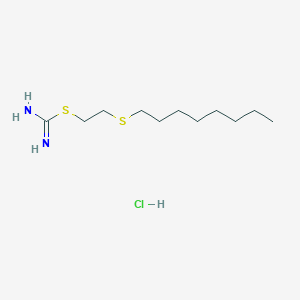
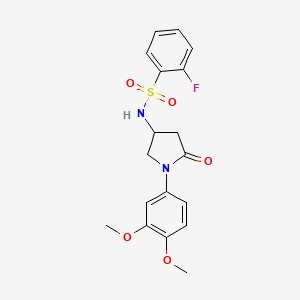
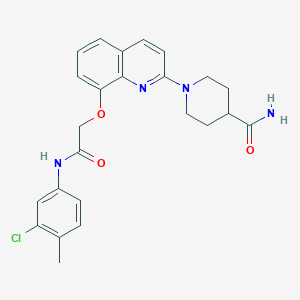
![4-[1-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2471165.png)
![5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2471168.png)
![3-Azabicyclo[3.1.0]hexane-3-carbothioamide](/img/structure/B2471169.png)
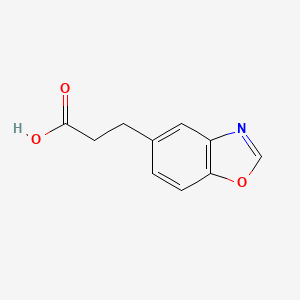

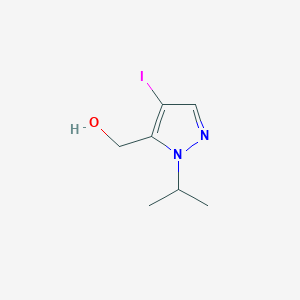
![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2471174.png)

![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2471178.png)
